Ethyl 5-chloro-2,4-difluorobenzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-chloro-2,4-difluorobenzoate typically involves the esterification of 5-chloro-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 5-chloro-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-chloro-2,4-difluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-chloro-2,4-difluorobenzoate can be compared with other similar compounds, such as:
- Ethyl 4-chloro-2,5-difluorobenzoate
- Ethyl 3-chloro-2,4-difluorobenzoate
- Ethyl 5-bromo-2,4-difluorobenzoate
These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Biological Activity
Ethyl 5-chloro-2,4-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C10H8ClF2O2
- Molecular Weight: Approximately 232.62 g/mol
- Functional Groups: Contains a benzoate structure with chlorine and fluorine substituents, which enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This property is particularly useful in studies aimed at understanding metabolic pathways and drug design.
- Receptor Binding : this compound may modulate the activity of specific receptors involved in signaling pathways, which can lead to altered cellular responses. This aspect is critical for evaluating its potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The halogen substituents contribute to enhanced interaction with microbial cell membranes, leading to increased efficacy as an antimicrobial agent.
Research Applications
This compound is utilized in several research domains:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancers .
- Biological Studies : The compound's structural similarity to other biologically active molecules makes it a valuable tool for studying enzyme kinetics and receptor-ligand interactions.
- Agrochemical Applications : Its chemical properties allow for potential use in the formulation of agrochemicals that require specific biological activity against pests.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-chloro-5-fluorobenzoate | Different substitution pattern | Moderate enzyme inhibition |
Ethyl 4-chloro-2-fluorobenzoate | Varying positions of halogens | Lower antimicrobial activity |
Ethyl 3-chloro-2,4-difluorobenzoate | Different substitution pattern | Limited biological data |
The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to its analogs.
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was effective against human colorectal cancer cells (HCT116), showing potential for further development as an anticancer agent .
- Antimicrobial Efficacy : A study evaluated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial properties attributable to its chemical structure.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed that it acts as a competitive inhibitor, providing insights into its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-chloro-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWKADDOFKRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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